2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid
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Overview
Description
2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid is a synthetic organic compound with the molecular formula C10H7F4NO4 and a molecular weight of 281.16 g/mol . This compound is characterized by the presence of fluorine, methoxy, and trifluoroacetamido groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.
Methoxylation: Introduction of the methoxy group (-OCH3) through a nucleophilic substitution reaction.
Trifluoroacetamidation: Introduction of the trifluoroacetamido group (-NHCOCF3) via an amide coupling reaction.
Final Product:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group is known to enhance the compound’s binding affinity to certain enzymes and receptors. The fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid can be compared with similar compounds such as:
2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid: Similar structure but lacks the methoxy group.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the trifluoroacetamido group.
3-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group .
Properties
Molecular Formula |
C10H7F4NO4 |
---|---|
Molecular Weight |
281.16 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H7F4NO4/c1-19-5-3-2-4(6(7(5)11)8(16)17)15-9(18)10(12,13)14/h2-3H,1H3,(H,15,18)(H,16,17) |
InChI Key |
PXKUBPOXSNJDAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)C(=O)O)F |
Origin of Product |
United States |
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